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An In-Depth Technical Guide to 2-(4-(Dimethylamino)phenyl)ethanol (CAS 50438-75-0)

Foreword for the Advanced Practitioner
This document serves as a comprehensive technical guide for researchers, scientists, and

professionals engaged in drug development and materials science. The subject of this guide, 2-
(4-(Dimethylamino)phenyl)ethanol, is a tertiary amine with significant applications as a

polymerization accelerator. Our objective is to move beyond a simple recitation of data.

Instead, this guide elucidates the causal relationships behind its synthesis, characterization,

and functional applications. The methodologies are presented not merely as steps to be

followed, but as self-validating systems, grounded in established chemical principles. Every

piece of technical data and every protocol is supported by authoritative references to ensure

scientific integrity and trustworthiness.

Molecular Identity and Significance
2-(4-(Dimethylamino)phenyl)ethanol, registered under CAS Number 50438-75-0, is an

organic compound featuring a phenethyl alcohol backbone substituted with a dimethylamino

group at the para-position of the phenyl ring.[1][2] This specific arrangement of functional

groups—a hydroxyl group and a tertiary amine—confers upon it the properties of a highly

effective accelerator (or co-initiator) in free-radical polymerization systems. Its primary utility is

found in the medical field, specifically in the curing of acrylic bone cements and dental resin

composites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1583679?utm_src=pdf-interest
https://www.benchchem.com/product/b1583679?utm_src=pdf-body
https://www.benchchem.com/product/b1583679?utm_src=pdf-body
https://www.benchchem.com/product/b1583679?utm_src=pdf-body
https://www.benchchem.com/product/b1583679?utm_src=pdf-body
http://www.chemical-suppliers.eu/enp/dimethylamino-phenyl-ethanol-PX341106
https://www.chemnet.com/cas/en/50438-75-0/2-[4-(dimethylamino)phenyl]ethanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Compound Identification

Identifier Value

CAS Number 50438-75-0[1]

IUPAC Name 2-[4-(dimethylamino)phenyl]ethanol[3][4]

Synonyms
4-(Dimethylamino)phenethyl alcohol, p-

(Dimethylamino)phenethyl alcohol[1][2]

Molecular Formula C₁₀H₁₅NO[1][2]

Molecular Weight 165.23 g/mol [2]

SMILES CN(C)c1ccc(CCO)cc1[3]

InChI Key CDTPAAZQBPSVGS-UHFFFAOYSA-N[3]

Synthesis and Purification
While various synthetic routes are conceivable, a robust and widely applicable method for the

laboratory-scale preparation of 2-(4-(Dimethylamino)phenyl)ethanol involves the reduction of

a suitable carbonyl precursor, such as methyl 4-(dimethylamino)phenylacetate. This approach

is favored for its high efficiency and the ready availability of the starting material.

Rationale for Synthetic Strategy
The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate. It is a

potent nucleophilic reducing agent capable of converting esters to primary alcohols in high

yield. Crucially, under standard conditions, LiAlH₄ does not reduce the aromatic ring, preserving

the core structure of the molecule. The reaction proceeds via nucleophilic acyl substitution,

where the hydride ion attacks the electrophilic carbonyl carbon of the ester, followed by a

second hydride attack on the intermediate aldehyde to yield the primary alcohol.

Proposed Experimental Protocol: Reduction of Methyl 4-
(Dimethylamino)phenylacetate
Materials:
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Methyl 4-(dimethylamino)phenylacetate

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5

equivalents) in anhydrous THF under a nitrogen atmosphere.

Addition of Ester: A solution of methyl 4-(dimethylamino)phenylacetate (1.0 equivalent) in

anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The

rate of addition is controlled to maintain a gentle reaction.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete

consumption of the starting material.

Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the

sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and

finally more water (Fieser workup). This procedure is critical for safely neutralizing the

excess LiAlH₄ and generating a granular precipitate that is easy to filter.

Filtration and Extraction: The resulting slurry is filtered through a pad of Celite, and the filter

cake is washed thoroughly with diethyl ether. The combined organic filtrates are collected.
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Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexane. Fractions containing the pure product are

combined and concentrated to afford 2-(4-(Dimethylamino)phenyl)ethanol as a crystalline

solid.

Visualization of Synthetic Workflow

LiAlH₄ in Anhydrous THF

1. Add Ester at 0 °C
2. Reflux (2-4h)

Methyl 4-(dimethylamino)phenylacetate
in Anhydrous THF

Quench (Fieser Workup)
at 0 °C

Filter & Extract
with Diethyl Ether

Column Chromatography
(Silica, Hexane/EtOAc) 2-(4-(Dimethylamino)phenyl)ethanol

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-(Dimethylamino)phenyl)ethanol.

Physicochemical Properties
The compound presents as a white to light brown crystalline powder under standard conditions.

[3][5] Its physical properties are summarized below.

Table 2: Physical and Chemical Properties
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Property Value Reference(s)

Physical State Crystalline Powder Solid [5]

Appearance White to light brown [3][5]

Melting Point 53 - 58 °C [1][6]

Boiling Point 284.5 °C at 760 mmHg [2][7]

116 °C at 0.1 mmHg [5]

Density ~1.047 g/cm³ [2]

Flash Point 136.5 °C [2][7]

Storage

Store at room temperature

under an inert atmosphere

(e.g., Nitrogen)

[7][8]

Spectroscopic and Structural Characterization
Structural confirmation is unequivocally achieved through a combination of spectroscopic

techniques.

¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.09 d 2H
Ar-H (ortho to -

CH₂CH₂OH)

6.71 d 2H
Ar-H (ortho to -

N(CH₃)₂)

3.77 t 2H -CH₂-OH

2.91 s 6H -N(CH₃)₂

2.75 t 2H Ar-CH₂-

Data interpreted from spectral data provided by chemical suppliers.[9]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group.

C-H (sp³) Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond

to the aliphatic C-H bonds in the ethyl and methyl groups.

C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H

bonds.

C=C Aromatic Stretch: Characteristic peaks in the 1500-1600 cm⁻¹ region confirm the

presence of the phenyl ring.

C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ range corresponds to the C-O single

bond of the primary alcohol.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region is indicative of the aromatic amine

C-N bond.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165, corresponding to the

molecular weight of the compound.[9]

Base Peak: The most intense peak (base peak) is observed at m/z = 134.[9] This

corresponds to the highly stable N,N-dimethylaminobenzyl cation, [CH₂C₆H₄N(CH₃)₂]⁺,

formed via benzylic cleavage of the C-C bond adjacent to the ring. This fragmentation is a

dominant pathway for this class of compounds.

Other Fragments: Other notable fragments may include peaks corresponding to the loss of

water [M-18] and further fragmentation of the aromatic ring system.

Applications & Mechanism of Action
The principal application of 2-(4-(Dimethylamino)phenyl)ethanol is as a polymerization

accelerator, particularly in biomedical materials where biocompatibility and controlled curing

times are essential.

Role in Bone Cements and Dental Resins
In acrylic bone cements, polymerization is typically initiated by a redox system comprising

benzoyl peroxide (BPO) as the initiator and a tertiary amine, such as 2-(4-
(Dimethylamino)phenyl)ethanol, as the accelerator. The amine reacts with BPO at ambient

temperature to generate benzoyloxy radicals, which then initiate the free-radical polymerization

of the methyl methacrylate (MMA) monomer.

Mechanism of Action:

The lone pair of electrons on the tertiary nitrogen atom of 2-(4-
(Dimethylamino)phenyl)ethanol attacks one of the oxygen atoms in the peroxide bond of

BPO.

This interaction leads to the homolytic cleavage of the weak O-O bond, generating a

benzoyloxy radical (PhCOO•) and a cation-radical intermediate of the amine.
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The benzoyloxy radical can then initiate polymerization by adding to an MMA monomer

molecule.

This compound is noted to be a more effective accelerator than the commonly used N,N-

dimethyl-p-toluidine (DMPT). A similar mechanism is at play in light-cured dental composites,

where it acts as a co-initiator with photosensitizers like camphorquinone (CQ).

Visualization of Redox Initiation
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Caption: Redox initiation of polymerization by the amine/peroxide system.

Safety and Handling
As a laboratory chemical, 2-(4-(Dimethylamino)phenyl)ethanol requires careful handling.

Table 4: GHS Hazard Information

Category Code Description

Pictogram GHS07 (Exclamation Mark) [6]

Signal Word Warning [6]

Hazard Statements H315 Causes skin irritation.[6]

H319
Causes serious eye irritation.

[6]

H335
May cause respiratory

irritation.[6]

Precautionary Statements P261 Avoid breathing dust.[6]

P280
Wear protective gloves/eye

protection.[6]

P302+P352
IF ON SKIN: Wash with plenty

of water.[6]

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[6]

Handling and Storage:

Use in a well-ventilated area, preferably in a chemical fume hood.[5]

Avoid contact with skin, eyes, and clothing.[5]
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Store in a tightly closed container in a dry, cool place under an inert atmosphere to prevent

oxidation.[5][7][8]

Incompatible with strong oxidizing agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1583679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

